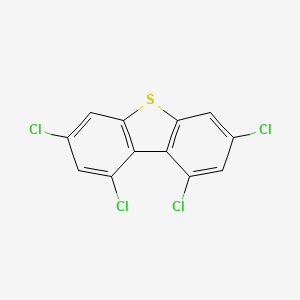
1,3,7,9-Tetrachlorodibenzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7,9-Tetrachlorodibenzothiophene is a polychlorinated dibenzothiophene, a class of compounds known for their structural similarity to polychlorinated dibenzofurans and polychlorinated dibenzo-p-dioxins. These compounds are sulfur-containing dioxin-like chemicals that have been detected in various environmental matrices and are considered to pose potential ecological health risks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-Tetrachlorodibenzothiophene typically involves the chlorination of dibenzothiophene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures to facilitate the chlorination process .
Industrial Production Methods
it is likely that large-scale production would follow similar chlorination processes as those used in laboratory synthesis, with additional steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,7,9-Tetrachlorodibenzothiophene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogen exchange reactions using halogenating agents like bromine or iodine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of partially or fully dechlorinated dibenzothiophenes.
Substitution: Formation of dibenzothiophenes with different halogen substituents.
Applications De Recherche Scientifique
1,3,7,9-Tetrachlorodibenzothiophene has several applications in scientific research:
Environmental Studies: Used as a model compound to study the behavior and fate of polychlorinated dibenzothiophenes in the environment.
Toxicology: Investigated for its toxicological effects and potential health risks to humans and wildlife.
Analytical Chemistry: Used as a standard in the development and validation of analytical methods for detecting and quantifying polychlorinated dibenzothiophenes in environmental samples.
Mécanisme D'action
The mechanism of action of 1,3,7,9-Tetrachlorodibenzothiophene involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can induce the expression of various genes involved in xenobiotic metabolism, leading to the production of enzymes such as cytochrome P450s. These enzymes can further metabolize the compound, potentially leading to the formation of reactive intermediates that can cause cellular damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,7,8-Tetrachlorodibenzothiophene: Another polychlorinated dibenzothiophene with similar structural and toxicological properties.
2,3,7,8-Tetrachlorodibenzo-p-dioxin: A well-known dioxin with higher toxicity but similar environmental persistence.
2,3,7,8-Tetrachlorodibenzofuran: A structurally related compound with similar environmental and health impacts.
Uniqueness
1,3,7,9-Tetrachlorodibenzothiophene is unique due to its specific chlorine substitution pattern, which can influence its chemical reactivity, environmental behavior, and toxicological properties. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for studying the effects of polychlorinated dibenzothiophenes .
Propriétés
Numéro CAS |
134705-51-4 |
|---|---|
Formule moléculaire |
C12H4Cl4S |
Poids moléculaire |
322.0 g/mol |
Nom IUPAC |
1,3,7,9-tetrachlorodibenzothiophene |
InChI |
InChI=1S/C12H4Cl4S/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)11/h1-4H |
Clé InChI |
GUFACPUHGVZSQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1SC3=C2C(=CC(=C3)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13039865.png)
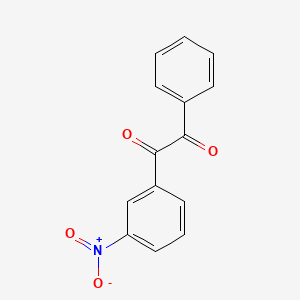
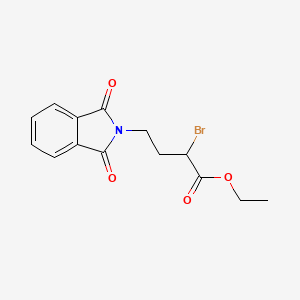
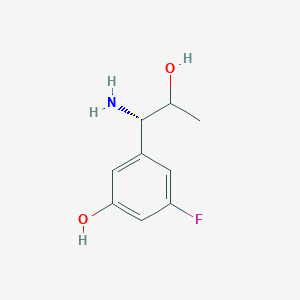
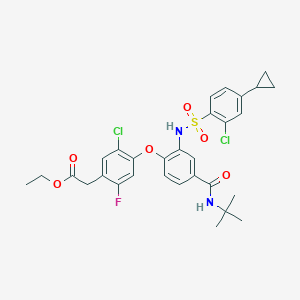

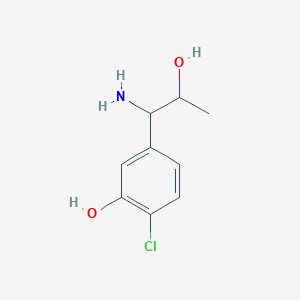

![Benzo[d]isoxazol-3-yl trifluoromethanesulfonate](/img/structure/B13039917.png)



![Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13039968.png)

